molecular formula C6H3BrClN3 B1145876 3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine CAS No. 1357945-13-1

3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine

Cat. No. B1145876
M. Wt: 232.465
InChI Key: ZBIZWQVFHBHLKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine involves multi-step chemical reactions, starting from simple precursors to obtain the desired compound. One method reported for synthesizing related compounds involves starting with 2,3-dichloropyridine, undergoing nucleophilic substitution with aqueous hydrazine, followed by cyclization with diethyl maleate, bromination with phosphorus oxybromide, and finally, hydrolysis to obtain the product. This process highlights the complexity and precision required in synthesizing such compounds, with overall yields being a critical aspect of the process evaluation (Niu Wen-bo, 2011).

Molecular Structure Analysis

The molecular structure of pyrazolo[4,3-c]pyridine derivatives, including those with bromo and chloro substituents, is characterized by specific ring conformations and bonding patterns. For example, investigations into closely related compounds reveal that the reduced pyridine ring adopts conformations close to a screw-boat form, and molecules can be linked by hydrogen bonds, forming dimers or chains of rings. Such studies are crucial for understanding the molecular aggregation and the overall stability of these compounds (J. Quiroga et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving 3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine derivatives can vary widely, including nucleophilic substitution, cyclization, bromination, and hydrolysis, as part of their synthesis. The choice of reactants, solvents, and conditions directly influences the reaction pathways, yields, and purity of the final product. Detailed characterization of these compounds through 1H NMR spectrometry and other analytical techniques is essential for confirming the success of synthesis and understanding the chemical behavior of these molecules (Ji Ya-fei, 2009).

Physical Properties Analysis

The physical properties of 3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their handling and application in further chemical processes. Crystallography studies provide insights into the molecular geometry, hydrogen bonding, and π-π interactions, which are fundamental for understanding the solid-state properties and reactivity of these compounds (Y. Rodi et al., 2013).

Chemical Properties Analysis

The chemical properties of 3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine, including its reactivity, stability under various conditions, and interaction with other chemical species, are defined by its molecular structure. Studies focusing on the synthesis and reactivity of related compounds provide valuable information on the potential chemical transformations that these molecules can undergo, highlighting the versatility and applicability of pyrazolo[4,3-c]pyridine derivatives in chemical synthesis and material science (M. Gad-Elkareem et al., 2007).

Scientific Research Applications

  • Pharmaceutical Research : This compound is often used as an intermediate in the synthesis of various pharmaceutical compounds . The specific drugs or therapies that use this compound can vary widely, and would be determined by the researchers based on their specific goals and the properties of the compound.

  • Cancer Research : Compounds similar to “3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine”, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been found to have potent anti-proliferative effects against selected cancer cell lines . This suggests that “3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine” could potentially be used in cancer research, although more specific studies would be needed to confirm this.

  • Synthetic Chemistry : This compound could be used in the development of new synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . These derivatives have a wide range of potential applications, and the methods for their synthesis are still being explored and optimized .

  • Material Science : This compound could be used in the development of new materials with unique properties. The specific properties and applications would depend on the other components of the material and the synthesis process .

  • Biochemistry : Given its structural similarity to other bioactive pyrazolo[3,4-b]pyridine derivatives, it could potentially be used in biochemical research to study the function of various biological systems .

  • Environmental Science : This compound could potentially be used in environmental science research, such as studying its behavior in different environmental conditions or its effects on various organisms .

Safety And Hazards

“3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine” is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic when ingested . It is also classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

3-bromo-6-chloro-2H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-6-3-2-9-5(8)1-4(3)10-11-6/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIZWQVFHBHLKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC2=C(NN=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine

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